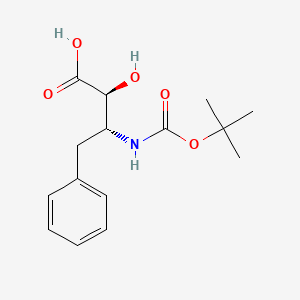

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Vue d'ensemble

Description

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is of significant interest in organic synthesis and medicinal chemistry due to its stereochemistry and functional groups, which make it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the hydroxy acid: The protected amino acid is then subjected to a series of reactions, including reduction and hydrolysis, to introduce the hydroxy and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted amino acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study:

Research has indicated that derivatives of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can inhibit specific enzymes associated with neurodegenerative diseases, showcasing its potential in developing treatments for conditions such as Alzheimer's disease.

Studying Enzyme Interactions:

The compound is valuable for investigating enzyme interactions and protein folding processes. It provides insights into cellular mechanisms that are crucial for understanding disease pathways.

Research Findings:

Studies have shown that this compound can stabilize certain protein conformations, which is essential for drug design targeting protein misfolding diseases.

Cosmetic Formulations

Skin Care Applications:

Due to its properties, this compound is suitable for use in cosmetic formulations aimed at promoting skin hydration and elasticity. It can enhance the overall efficacy of skin care products.

Case Study:

A formulation containing this compound was tested for its moisturizing effects and demonstrated significant improvement in skin hydration levels over a four-week period.

Food Industry

Potential as Food Additive:

The compound may be explored as a food additive to enhance flavor profiles or as a nutritional supplement aimed at health-conscious consumers.

Research Insights:

Preliminary studies indicate that this compound could improve the nutritional profile of certain food products by providing essential amino acids while enhancing taste without added sugars or fats.

Mécanisme D'action

The mechanism of action of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The hydroxy and carboxylic acid functionalities also play crucial roles in its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-methylbutyric acid: Similar structure but with a methyl group instead of a phenyl group.

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-ethylbutyric acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of aromatic compounds and in applications where aromatic interactions are important.

Activité Biologique

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as Boc-AHPA, is a protected amino acid derivative known for its potential applications in medicinal chemistry and biochemistry. This compound is particularly significant as a precursor in the synthesis of various bioactive molecules, including bestatin and its analogs, which are recognized for their inhibitory effects on enkephalinase enzymes. This article explores the biological activity of Boc-AHPA, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.34 g/mol

- CAS Number : 62023-65-8

- Solubility : Insoluble in water; soluble in organic solvents.

Boc-AHPA acts primarily as an inhibitor of enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides such as met-enkephalin. By inhibiting this enzyme, Boc-AHPA can enhance the analgesic effects of these peptides, making it a valuable compound in pain management research. The inhibition mechanism involves competitive binding to the active site of enkephalinase, thereby preventing the breakdown of enkephalins and prolonging their action in the central nervous system.

Biological Activities

- Analgesic Effects : Studies have demonstrated that Boc-AHPA derivatives can significantly augment the analgesic effects induced by met-enkephalin. For instance, research indicated that administration of Boc-AHPA led to a notable increase in pain threshold in animal models compared to controls .

- Neuroprotective Properties : Preliminary investigations suggest that Boc-AHPA may exhibit neuroprotective effects. It has been hypothesized that by preserving enkephalins, the compound may help mitigate neurodegenerative processes linked to opioid peptide depletion in various neurological disorders .

- Anticancer Potential : Some derivatives of Boc-AHPA have been explored for their anticancer properties. In vitro studies have shown that certain analogs can inhibit tumor cell growth by inducing apoptosis through pathways involving caspases and other apoptotic markers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Analgesic efficacy in rodents | Boc-AHPA significantly increased pain thresholds compared to baseline measurements. |

| 2 | Neuroprotective potential | In models of neurodegeneration, Boc-AHPA treatment resulted in reduced neuronal loss and improved cognitive function. |

| 3 | Anticancer activity | Certain Boc-AHPA derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity. |

Propriétés

IUPAC Name |

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444505 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-65-8 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.